N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-8-10-21-19(12-14)25(3)23(27)18-13-16(9-11-20(18)28-21)24-22(26)17-7-5-4-6-15(17)2/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHKSNINGXLGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound may lead to various pharmacological effects, making it a candidate for further research in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 372.424 g/mol. Its structure is characterized by a dibenzodiazepine core fused with an oxazepine ring, contributing to its diverse biological activities.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Dibenzo[b,f][1,4]oxazepine |
| Functional Groups | Amide and oxo groups |
| Substituents | Dimethyl groups at positions 8 and 10 |
Enzyme Inhibition
Preliminary studies indicate that compounds similar to this compound exhibit inhibitory effects on specific enzymes involved in various diseases. Notably, structural analogs have shown promise as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer progression and other disorders .
Neuroactive Properties
The unique dibenzodiazepine framework may confer neuroactive properties to this compound. Research has suggested that derivatives within this class can affect neurotransmitter systems and exhibit anxiolytic or antidepressant effects .
Anticancer Potential
Compounds from the dibenzo[b,f][1,4]oxazepine family have been studied for their anticancer potential. For instance, they may induce apoptosis in cancer cells or modulate signaling pathways involved in tumor growth .
Study 1: HDAC Inhibition
A study conducted on structurally related compounds demonstrated significant HDAC inhibition. The results indicated that the presence of the oxazepine ring enhances the binding affinity to HDACs compared to other structural analogs. This suggests that this compound could be a valuable lead compound for developing new HDAC inhibitors .
Study 2: Neuropharmacological Effects
In another study focusing on neuropharmacological effects, derivatives of dibenzo[b,f][1,4]oxazepines were evaluated for their impact on anxiety-like behavior in animal models. Results showed that certain compounds significantly reduced anxiety levels, indicating potential therapeutic applications in treating anxiety disorders .
Interaction Studies
Understanding how this compound interacts with biological targets is essential for elucidating its mechanism of action. Techniques such as molecular docking studies and binding affinity assays can shed light on these interactions.
Potential Interactions
| Target | Expected Interaction Type |
|---|---|
| Histone Deacetylases (HDACs) | Inhibition |
| Neurotransmitter Receptors | Modulation |
Comparison with Similar Compounds
Structural Variations and Core Modifications
Oxazepine vs. Thiazepine Derivatives
- Target Compound : Contains a dibenzo[b,f][1,4]oxazepine core (oxygen atom).
- Thiazepine Analogs : Replace oxygen with sulfur (e.g., compounds from Jin et al., such as N-(4-methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide). Sulfur increases lipophilicity and may alter receptor binding kinetics .
Table 1: Core Heteroatom Comparison
Substituent Variations
- Target Compound : 8,10-Dimethyl groups on the oxazepine core; 2-methylbenzamide side chain.
- Analog 1 : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide (m/z 449.1). Ethyl and methoxy groups enhance metabolic stability .
- Analog 2 : N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide. Trifluoromethyl group improves membrane permeability .
Table 2: Substituent Impact on Properties
Pharmacological and Physicochemical Data
- Target Compound: No direct activity data available. By analogy: BT2 (Related Oxazepine): Exhibits anti-inflammatory effects by suppressing monocyte-endothelial adhesion . Thiazepine Antagonists: IC50 values <100 nM for D2 receptor binding .
- Key Metrics :
- Lipophilicity : Thiazepine analogs (logP ~3.5) are more lipophilic than oxazepines (logP ~2.8) due to sulfur.
- Metabolic Stability : Ethyl/methoxy substituents in Jin et al. compounds increase microsomal stability .
Q & A
Q. What are the established synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves constructing the dibenzo[b,f][1,4]oxazepine core followed by functionalization. Key steps include:
- Cyclization : A base-catalyzed intramolecular cyclization (e.g., using NaH in DMF) to form the oxazepine ring .
- Substitution : Coupling the 2-methylbenzamide group via nucleophilic aromatic substitution or amide bond formation . Critical parameters include reaction temperature (0°C to room temperature for stability), pH control to avoid side reactions, and catalyst selection (e.g., heterogeneous metal catalysts for nitro group reduction in intermediates) .
- Purification : Preparative HPLC or column chromatography to isolate the product, with yields often limited by steric hindrance from the 8,10-dimethyl groups .
Q. Which spectroscopic and chromatographic techniques confirm structural integrity and purity?
- NMR : H and C NMR verify substituent positions (e.g., methyl groups at C8/C10, benzamide coupling at C2) and the oxazepinone carbonyl (δ ~170 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% required for pharmacological studies) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., CHNO) and detects isotopic patterns .
Q. How does the compound’s solubility profile impact experimental design?
The compound is lipophilic due to its aromatic cores and methyl groups, exhibiting poor aqueous solubility. Strategies include:
- Solvent Systems : Use of DMSO for stock solutions, followed by dilution in buffers containing surfactants (e.g., Tween-80) for in vitro assays .
- Crystallization : Co-solvents like ethanol/water mixtures improve crystallinity for X-ray diffraction studies .
Advanced Research Questions
Q. How can researchers optimize the cyclization step for the dibenzo[b,f][1,4]oxazepine core?
Cyclization efficiency depends on:
- Reagent Choice : Basic conditions (e.g., aqueous NaOH) promote deprotonation, while Lewis acids (e.g., TiCl) aid in amidine formation during ring closure .
- Temperature Gradients : Slow heating (25°C → 80°C) minimizes byproducts like dimerized intermediates .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) enhance nitro-to-amine reduction in precursor molecules, improving cyclization yields .
Q. What mechanistic insights explain discrepancies in biological activity across assay platforms?
Contradictions may arise from:
- Target Selectivity : The sulfonamide-like moiety may competitively inhibit enzymes (e.g., carbonic anhydrase) in some assays but act as a non-competitive binder to GPCRs in others .
- Redox Sensitivity : The 11-oxo group could undergo metabolic reduction in cell-based assays, altering activity compared to purified enzyme studies .
- Assay Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC) to resolve inconsistencies .
Q. How do steric effects from 8,10-dimethyl groups influence derivatization reactions?
The methyl groups hinder electrophilic substitution at adjacent positions, directing reactivity to C2 or C11. For example:
- C2 Functionalization : Suzuki-Miyaura coupling at C2 requires bulky palladium ligands (e.g., SPhos) to avoid steric clashes .
- C11 Modifications : The 11-oxo group is amenable to reductive amination but requires protecting groups for selective reactions .
Q. What computational strategies predict binding modes to therapeutic targets?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies key interactions: the oxazepinone carbonyl with catalytic lysine residues, and the 2-methylbenzamide with hydrophobic pockets .
- QSAR Models : Electron-withdrawing substituents on the benzamide improve predicted binding affinity to kinase targets (R > 0.85 in validation studies) .
Q. How is enantiomeric purity validated if asymmetric synthesis is employed?
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers .
- Circular Dichroism (CD) : Compare experimental CD spectra to simulated data for absolute configuration assignment .
Methodological Considerations
Q. What protocols differentiate competitive vs. non-competitive inhibition in enzymatic assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
